![molecular formula C6H8N4 B1442665 1,3-二甲基-1,4-二氢吡唑并[4,3-c]吡唑 CAS No. 1239785-67-1](/img/structure/B1442665.png)
1,3-二甲基-1,4-二氢吡唑并[4,3-c]吡唑
描述
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a fused pyrazole derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrazole ring fused with another pyrazole ring, forming a bicyclic structure. The presence of methyl groups at positions 1 and 3 adds to its distinctiveness.
科学研究应用
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole has found applications in several scientific research areas :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
准备方法
The synthesis of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves the following steps :
Starting Material: The synthesis begins with 4-amino-1,3,5-trimethylpyrazole.
Diazotization: The 4-amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Phenylthio Substitution: The diazonium salt is then reacted with phenylthiol to form 1,3,5-trimethyl-4-(phenylthio)diazenylpyrazole.
Cyclocondensation: This intermediate undergoes intramolecular cyclocondensation with sodium methoxide in dimethyl sulfoxide (DMSO) to yield 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole.
This method is noted for its high yield and the purity of the final product, which is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy .
化学反应分析
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methyl groups and other positions on the pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sodium methoxide, phenylthiol, and diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism by which 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exerts its effects is primarily through its interaction with various molecular targets . The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the derivative and its intended application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be compared with other similar compounds, such as :
1,3,5-Trimethylpyrazole: This compound lacks the fused bicyclic structure, making it less complex.
1,3-Dimethylpyrazole: Similar in having methyl groups but lacks the additional pyrazole ring.
Pyrazolo[3,4-c]pyrazole: Another fused pyrazole derivative but with different ring fusion and substitution patterns.
The uniqueness of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole lies in its specific ring fusion and substitution, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMQSPGFYHPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
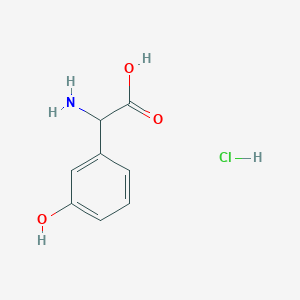
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)
![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)


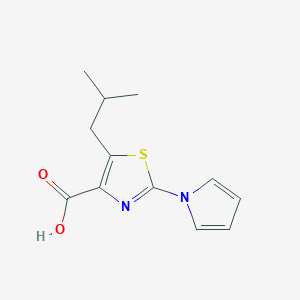
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1442598.png)
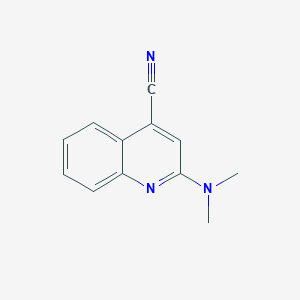
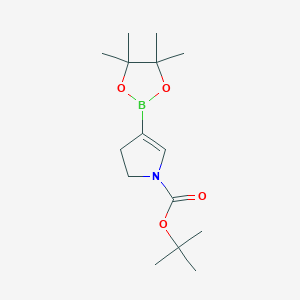
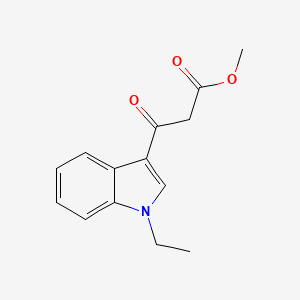
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)

